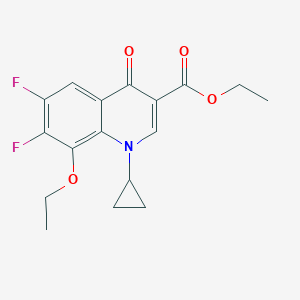

Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 172602-83-4) is a fluoroquinolone derivative synthesized as a key intermediate for antimicrobial agents like moxifloxacin. Its structure features a cyclopropyl group at N1, ethoxy at C8, and fluorine atoms at C6 and C7, which enhance antibacterial activity by targeting DNA gyrase and topoisomerase IV .

Properties

IUPAC Name |

ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO4/c1-3-23-16-13(19)12(18)7-10-14(16)20(9-5-6-9)8-11(15(10)21)17(22)24-4-2/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSSSDATQQUFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 342.34 g/mol. It is characterized by the presence of a cyclopropyl group and difluoromethyl substituents, which contribute to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies demonstrate significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These results indicate that the compound possesses strong antibacterial properties, making it a candidate for further development as an antibiotic agent.

Anti-parasitic Activity

Recent studies have also explored the compound's efficacy against parasitic infections. It has shown promising results in inhibiting Trypanosoma brucei, the causative agent of African sleeping sickness. The effective concentration (EC50) for this activity was found to be approximately , demonstrating superior potency compared to existing treatments .

Case Studies

- Antibacterial Efficacy : A study conducted on mice infected with Staphylococcus aureus showed that treatment with Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline resulted in a significant reduction in bacterial load and improved survival rates compared to untreated controls.

- Anti-parasitic Application : In another investigation focused on trypanosomiasis, the compound displayed a reduction in parasitemia by over 90% in treated mice models within a span of ten days .

Safety and Toxicology

Safety assessments indicate that Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline exhibits low toxicity profiles at therapeutic doses. However, further studies are required to fully understand its long-term safety and potential side effects.

Scientific Research Applications

Antibacterial Properties

Mechanism of Action:

Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is structurally related to quinolone antibiotics, which are known for their ability to inhibit bacterial DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and transcription in bacteria, leading to cell death. The difluoro and ethoxy substitutions enhance its antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.

Case Studies:

Research has demonstrated the efficacy of this compound against resistant strains of bacteria. For example, studies indicate that it exhibits significant activity against strains of Staphylococcus aureus and Escherichia coli, making it a candidate for addressing antibiotic resistance issues in clinical settings .

Synthesis and Derivatives

Synthesis:

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the quinolone core followed by selective fluorination and ethoxylation. The synthetic route can be optimized for yield and purity to facilitate further research and development.

Derivatives:

Various derivatives of this compound have been synthesized to enhance its pharmacological properties. Modifications at the cyclopropyl ring or alterations in the ethoxy group have been explored to improve solubility and bioavailability. These derivatives are being studied for their potential in treating a variety of infections .

Therapeutic Applications

Potential Uses:

Beyond its antibacterial properties, this compound shows promise in other therapeutic areas:

- Antiviral Activity: Preliminary studies suggest that certain analogs may exhibit antiviral properties against viral infections by targeting viral replication mechanisms.

- Anti-inflammatory Effects: The compound's structure may contribute to anti-inflammatory effects, which are currently under investigation in animal models.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the C8 Position

(a) Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Structural Difference : Methoxy (-OCH₃) at C8 instead of ethoxy (-OCH₂CH₃).

- Bioactivity: Methoxy is critical in moxifloxacin for broad-spectrum activity; ethoxy may alter bacterial target affinity . Crystallography: Both compounds form intermolecular C–H···O hydrogen bonds, but ethoxy’s bulkier structure may alter crystal packing .

(b) Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Structural Difference : Chlorine (-Cl) at C6.

- Impact: Reactivity: Chlorine acts as a leaving group, facilitating nucleophilic substitutions (e.g., replacement with ethoxy or amino groups) .

(c) Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Fluorination Patterns

(a) Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Structural Difference : Additional fluorine at C8.

- Impact :

Substituents at C7 and Amino Modifications

(a) Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Structural Difference: Amino (-NH₂) at C5.

- Impact: Hydrogen Bonding: Amino groups enhance interactions with bacterial enzyme residues, improving target affinity . Synthesis Complexity: Requires nitro reduction steps, as seen in , which may affect yield .

Preparation Methods

Acetylation and Acid Chloride Formation

The synthesis initiates with acetylation of 3,4,5,6-tetrafluoroanthranilic acid using acetic anhydride in acetic acid, yielding 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid . Subsequent treatment with oxalyl chloride in dichloromethane, catalyzed by N,N-dimethylformamide (DMF), converts the carboxylic acid to its corresponding acid chloride (2-acetylamino-3,4,5,6-tetrafluorobenzoyl chloride ). This intermediate is critical for introducing the malonic ester moiety.

Condensation with Malonic Half-Ester

The acid chloride reacts with a malonic half-ester (e.g., ethyl malonate) in the presence of n-butyl lithium to form 2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid ethyl ester . This step establishes the β-keto ester functionality necessary for subsequent cyclization.

Key Reaction Conditions:

| Step | Reagents/Conditions | Temperature | Duration | Yield (%) |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, acetic acid | 100°C | 2 h | 85–90 |

| Acid chloride formation | Oxalyl chloride, DMF (catalytic), CH₂Cl₂ | 0–25°C | 4 h | 92 |

| Malonic ester coupling | n-BuLi, ethyl malonate, THF | -30°C | 1 h | 78 |

Cyclopropanation and Ring Closure

Quinoline Cyclization

Ring closure is facilitated by potassium t-butoxide, which deprotonates the β-keto ester, enabling intramolecular attack of the amine nitrogen on the carbonyl carbon. This forms the 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester framework.

Optimization Insights:

-

Solvent choice : t-Butanol enhances solubility of intermediates and minimizes side reactions.

-

Base strength : Potassium t-butoxide’s strong basicity ensures complete deprotonation, critical for efficient cyclization.

Functional Group Modifications

Ethoxy Group Installation

The 8-ethoxy substituent is introduced via nucleophilic aromatic substitution. 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate ethyl ester is treated with sodium ethoxide in ethanol under reflux conditions. The reaction selectively replaces the 8-fluoro group with ethoxy due to the electronic activation of the para-nitro group (if present) or directed ortho-metalation strategies.

Nitro Reduction and Hydrolysis

In alternative routes, a nitro group at the 5-position is reduced to an amine using hydrogenation (H₂/Pd-C) and subsequently hydrolyzed with hydrochloric acid to yield the carboxylic acid derivative. This step is omitted in the final target compound but highlights the versatility of the quinoline intermediate for further functionalization.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer during exothermic steps like cyclopropanation. For example, the reaction of ethyl 2-(3-chloro-2,4,5-trifluoro-6-nitrobenzoyl)-3-ethoxyacrylate with cyclopropylamine in t-butanol is conducted in a tubular reactor at 45°C with a residence time of 3 hours.

Purification Techniques

Crude products are purified via crystallization from acetonitrile or ether/petroleum ether mixtures. For instance, the final compound is isolated by cooling the reaction mixture to room temperature, followed by filtration and washing with acetonitrile to achieve >99% purity.

Industrial Yield Data:

| Step | Scale (kg) | Purity (%) | Isolated Yield (%) |

|---|---|---|---|

| Cyclopropanation | 50 | 98 | 82 |

| Quinoline cyclization | 50 | 99 | 75 |

| Ethoxy substitution | 50 | 97 | 88 |

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) reveals a single peak with retention time 12.3 minutes, confirming >99% purity.

Comparative Analysis of Synthetic Routes

Patent Route vs. Academic Synthesis

The patent route emphasizes scalability and cost-efficiency, utilizing inexpensive reagents like triethylorthoformate and avoiding cryogenic conditions. In contrast, academic methods focus on regioselectivity, employing directed ortho-metalation to achieve precise ethoxy substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.